Ethyl 3-bromo-5-nitropyridine-4-acetate
Overview
Description
Ethyl 3-bromo-5-nitropyridine-4-acetate is a chemical compound with the molecular formula C9H9BrN2O4 . It has gained attention in the field of synthetic organic chemistry due to its remarkable properties, which offer several applications in different fields of research and industry.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-nitropyridine-4-acetate can be analyzed using its molecular formula C9H9BrN2O4 . The analysis of molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) were used to evaluate the entire electron density and organic reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-nitropyridine-4-acetate include its molecular weight, which is 289.08 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Anticancer Potential
Ethyl 3-bromo-5-nitropyridine-4-acetate has been explored in the synthesis of anticancer agents. The compound has been used in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Enantiomeric Resolution and Simulation Studies
The compound has been involved in studies concerning the enantiomeric resolution and simulation of its derivatives. For instance, studies were conducted on the Chiralpak IA column for enantiomeric resolution, which involved interactions like hydrogen bonding and π–π interactions (Ali et al., 2016).
Reaction with Nucleophilic Reagents
Research has been conducted on the reactions of derivatives of Ethyl 3-bromo-5-nitropyridine-4-acetate with various nucleophilic reagents. This includes studies on the electronic and steric effects of these reactions (MatsumuraEizo & ArigaMasahiro, 2006).
Role in Synthesis of Other Compounds
The compound has also been used in synthesizing other compounds, such as aminoethoxypyridines and polydendate ligands. These applications highlight the versatility and importance of Ethyl 3-bromo-5-nitropyridine-4-acetate in chemical synthesis and pharmaceutical research (Hertog et al., 1948; Charbonnière et al., 2002).
Applications in Organic Chemistry
In organic chemistry, this compound and its derivatives have been instrumental in the development of new synthesis methods and understanding the mechanisms of chemical reactions, such as nucleophilic alkylations (Andreassen et al., 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZKGHGDIHWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-nitropyridine-4-acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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